Voclosporin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

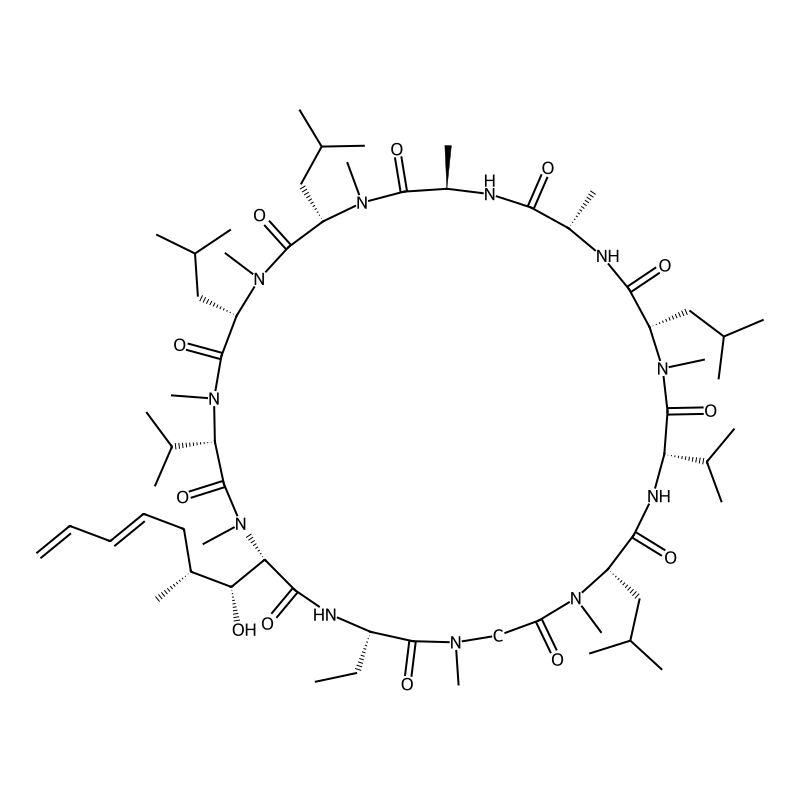

Voclosporin is a novel immunosuppressive agent derived from cyclosporine A, a well-known calcineurin inhibitor. It is designed to enhance efficacy and reduce adverse effects compared to its predecessor. The compound features a cyclic undecapeptide structure, consisting of eleven amino acids, with specific modifications that improve its binding affinity to cyclophilin A, a key protein in T-cell activation pathways. This structural alteration not only enhances its potency but also modifies its metabolic profile, allowing for a more favorable pharmacokinetic behavior .

Voclosporin primarily acts through the inhibition of calcineurin, a calcium-dependent serine-threonine phosphatase. Upon binding to cyclophilin A, voclosporin forms a heterodimeric complex that prevents calcineurin from dephosphorylating nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of early inflammatory cytokines, thereby reducing T-cell activation and subsequent immune responses .

The major metabolic pathway for voclosporin involves the cytochrome P450 3A4 enzyme, leading to the formation of a metabolite that is approximately eight times less potent than the parent compound. This metabolite represents about 16.7% of total drug exposure in the bloodstream .

The biological activity of voclosporin is characterized by its ability to inhibit T-cell mediated immune responses effectively. In vitro studies have demonstrated that voclosporin significantly reduces lymphocyte proliferation and cytokine production in T-cells. This immunosuppressive effect is particularly beneficial in conditions like systemic lupus erythematosus and renal glomerulonephritis, where excessive immune activity can lead to tissue damage .

In vivo studies in non-human primates have shown that voclosporin is more effective than cyclosporine A in suppressing various T-cell activities, indicating its potential as a superior therapeutic option .

The synthesis of voclosporin involves several key steps:

- Modification of Cyclosporine A: The primary step includes structural alterations at specific amino acid positions, particularly at amino acid-1 and amino acid-9, to enhance binding affinity and reduce metabolic load.

- Cyclization: The compound is synthesized as a cyclic undecapeptide through peptide coupling techniques.

- Purification: After synthesis, voclosporin undergoes purification processes such as high-performance liquid chromatography to ensure the removal of impurities and by-products.

These methods allow for the production of voclosporin with high purity and consistent pharmacological properties .

Voclosporin is primarily used in the treatment of autoimmune diseases and organ transplantation. Its applications include:

- Renal Transplantation: To prevent organ rejection by suppressing the immune response.

- Autoimmune Disorders: Such as systemic lupus erythematosus, where it helps manage inflammation and tissue damage.

- Chronic Kidney Disease: Particularly in conditions associated with proteinuria, where it stabilizes podocytes and reduces renal inflammation .

Voclosporin exhibits significant interactions with other drugs due to its metabolism via cytochrome P450 3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can lead to increased levels of voclosporin, raising the risk of adverse effects such as decreased estimated glomerular filtration rate and hypertension. Conversely, CYP3A4 inducers (e.g., rifampicin) can significantly reduce voclosporin exposure . Additionally, voclosporin inhibits P-glycoprotein transporters, affecting the pharmacokinetics of co-administered drugs like digoxin and simvastatin .

Voclosporin shares structural similarities with other calcineurin inhibitors but stands out due to its unique modifications that enhance efficacy and reduce side effects. Here are some comparable compounds:

| Compound | Key Features | Unique Aspects of Voclosporin |

|---|---|---|

| Cyclosporine A | First-generation calcineurin inhibitor | Improved metabolic stability and potency |

| Tacrolimus | Another potent calcineurin inhibitor | Enhanced binding affinity to cyclophilin A |

| Everolimus | mTOR inhibitor with immunosuppressive effects | Specific targeting of calcineurin pathways |

Voclosporin's modifications at amino acid positions allow for a more selective inhibition of calcineurin while minimizing nephrotoxic effects commonly associated with cyclosporine A and tacrolimus .

Voclosporin, a novel calcineurin inhibitor used in the treatment of lupus nephritis, is synthesized through a sophisticated four-step process starting from cyclosporin A. The synthesis pathway involves critical reaction steps including acetylation and Peterson olefination, which are essential for achieving high yield and purity of the final product [1] [2].

Acetylation Reaction

The acetylation of cyclosporin A represents the first crucial step in voclosporin synthesis. This reaction involves the protection of the hydroxyl group at the amino acid-1 position of cyclosporin A [2] [3].

Reaction Conditions:

- Reagents: Acetic anhydride, pyridine, and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) [2]

- Solvent: Isopropyl acetate has been identified as an optimal solvent, significantly reducing reaction time from 4 days to approximately 15 hours [1] [4]

- Temperature: The reaction is typically conducted at room temperature [2]

- Yield: Excellent yields have been reported for this step, with conversion rates exceeding 90% [1] [4]

The acetylation reaction produces acetyl cyclosporin A, which serves as a key intermediate for subsequent transformations [2].

Peterson Olefination

The Peterson olefination represents a critical step in voclosporin synthesis, responsible for introducing the terminal diene functionality that distinguishes voclosporin from cyclosporin A [5] [6].

Reaction Mechanism:

The Peterson olefination involves the reaction of α-silyl carbanions with aldehydes to form β-hydroxysilanes, which subsequently eliminate to form alkenes [6]. In voclosporin synthesis, this reaction follows these key steps:

- Formation of an aldehyde intermediate through ozonolysis of acetyl cyclosporin A [2] [5]

- Reaction of this aldehyde with a silyl-containing reagent, specifically (E)-trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane [1] [4]

- Elimination to form the desired alkene product [6]

Reaction Conditions:

- Reagent: (E)-trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane has been identified as the optimal reagent, achieving conversion rates exceeding 90% [1] [4]

- Solvent: Dichloromethane is commonly used for this reaction [7]

- Temperature: The reaction is typically conducted at room temperature [7]

- Stereoselectivity: The reaction conditions can be optimized to favor the formation of the E-isomer, which is more potent than the Z-isomer [8] [5]

The Peterson olefination step is particularly important for controlling the E/Z ratio of the final product, with the E-isomer being the desired form due to its higher potency [8] [9].

Solvent Selection Strategies for Reaction Efficiency

The choice of solvent plays a crucial role in optimizing the synthesis of voclosporin, affecting reaction rates, yields, and stereoselectivity [1] [10].

Acetylation Reaction Solvents

For the acetylation step, isopropyl acetate has emerged as the solvent of choice, offering significant advantages over traditional solvents [1] [4]:

- Reaction Time Reduction: Using isopropyl acetate reduces reaction time from 4 days to approximately 15 hours, representing a substantial improvement in process efficiency [1] [4]

- Yield Enhancement: Higher yields are achieved with isopropyl acetate compared to other solvents [1]

- Safety Considerations: Isopropyl acetate presents a more favorable safety profile compared to alternatives like dichloromethane, with lower toxicity and environmental impact [10]

Peterson Olefination Solvents

The Peterson olefination step requires careful solvent selection to optimize stereoselectivity and reaction efficiency [6] [11]:

- Dichloromethane: Commonly used for the Peterson olefination in voclosporin synthesis, providing good solubility for the reactants and favorable reaction kinetics [7]

- Tetrahydrofuran (THF): Used for the acid-catalyzed Peterson elimination step, with H₂SO₄ in THF being effective for promoting the desired stereochemical outcome [12] [7]

- Solvent Effects on Stereoselectivity: The choice of solvent can significantly influence the E/Z ratio of the final product [11]

Solvent Selection Criteria:

- Solubility of reactants and intermediates

- Compatibility with reaction conditions (temperature, reagents)

- Impact on stereoselectivity

- Process safety and environmental considerations

- Ease of product isolation and purification [10] [11]

Deacetylation Solvents

For the deacetylation step, which removes the acetyl protecting group:

- Methanol/Water Mixtures: Often used with K₂CO₃ as the base [7]

- 1,8-Diazabicyclo [4] [5]undec-7-ene (DBU): Has been employed as an effective hydrolysis reagent, yielding an E/Z ratio of 97:3 [1] [4]

Crystallization Techniques and Polymorph Control

Crystallization represents a critical step in the production of voclosporin, affecting both purity and physical properties of the final product [1] [4].

Crystallization Solvent Systems

The choice of crystallization solvent system significantly impacts the efficiency of purification and the polymorphic form of voclosporin [1] [4]:

- Ethanol/Water Mixture: This solvent system has been identified as optimal for voclosporin crystallization, facilitating the production of the compound in its crystalline form [1] [4]

- Advantages: The ethanol/water mixture eliminates the need for column separation and purification steps, streamlining the production process [1] [4]

Polymorph Control Strategies

Controlling the polymorphic form of voclosporin is essential for ensuring consistent bioavailability and therapeutic efficacy [1] [8]:

- Temperature Control: Careful regulation of crystallization temperature helps control the polymorphic form obtained [1]

- Cooling Rate: The rate of cooling during crystallization affects crystal size and polymorphic distribution [1]

- Seeding: Introduction of seed crystals of the desired polymorph can direct crystallization toward that form [1]

- Solvent Composition: The ratio of ethanol to water in the crystallization solvent affects polymorphic outcomes [1] [4]

Crystal Structure Characterization

The crystallographic structure of voclosporin has been documented, providing valuable insights into its molecular arrangement and potential interactions [1] [4]:

- Crystal Size: Optimization of crystallization conditions has enabled the acquisition of sizable voclosporin crystals suitable for X-ray diffraction analysis [1] [4]

- Structural Analysis: Crystallographic data provides information on molecular conformation, hydrogen bonding patterns, and packing arrangements, which influence stability and solubility [1]

Yield Optimization and Purity Assessment Protocols

Achieving high yields and purity is paramount in the commercial production of voclosporin, requiring careful optimization of reaction conditions and robust analytical methods [1] [4] [13].

Yield Optimization Strategies

Several approaches have been employed to optimize the overall yield of voclosporin synthesis [1] [4]:

- Reagent Selection: Using (E)-trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane for the Peterson reaction achieves conversion rates exceeding 90% [1] [4]

- Reaction Time and Temperature: Careful control of reaction parameters to maximize conversion while minimizing side reactions [1] [4]

- Solvent Selection: Isopropyl acetate for acetylation and ethanol/water for crystallization significantly improve process efficiency [1] [4]

- Process Integration: The four-step process has been optimized to achieve an overall yield of approximately 50% [1] [4]

Process Yield Data:

- Overall Yield: 50% for the four-step process [1] [4]

- Purity: 98.8% as determined by high-performance liquid chromatography (HPLC) [1] [4]

Purity Assessment Methods

Rigorous analytical methods are employed to assess the purity of voclosporin [13] [14]:

High-Performance Liquid Chromatography (HPLC): The primary method for purity determination, with specific conditions optimized for voclosporin analysis [13] [14]

Spectroscopic Methods:

Impurity Profiling

Comprehensive impurity profiling is essential for ensuring the quality and safety of voclosporin [8] [13]:

- E/Z Isomer Ratio: The ratio of E to Z isomers is carefully monitored, with an optimal ratio of 97:3 achieved using DBU as the hydrolysis reagent for deacetylation [1] [4]

- Related Substances: Potential impurities arising from side reactions or degradation are monitored and controlled [13]

- Forced Degradation Studies: Conducted to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods [13]

Process Optimization Case Study

The development of an optimized four-step process for voclosporin synthesis represents a significant advancement in pharmaceutical manufacturing [1] [4]:

- Acetylation: Using isopropyl acetate as solvent, reducing reaction time from 4 days to 15 hours

- Peterson Reaction: Employing (E)-trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane, achieving >90% conversion

- Deacetylation: Using DBU as the hydrolysis reagent, yielding an E/Z ratio of 97:3

- Crystallization: Utilizing an ethanol/water mixture, eliminating the need for column purification

This optimized process achieves a 50% overall yield with 98.8% HPLC purity, representing a substantial improvement over previous methods [1] [4].

The 4-methyl substitution in voclosporin represents a critical structural modification that fundamentally enhances its interaction with the calcineurin enzyme complex. The modification occurs at the amino acid-1 position, where the native 4-methyl-2-methylamino-6-octanoic acid (MeBmt) residue of cyclosporine A is replaced with 4-[(2E,4EZ)-2,4-pentadienyl]-4,N-dimethyl-L-threonine (MePmt) [1] [2]. This structural alteration introduces a single carbon extension that creates a terminal olefinic moiety, fundamentally changing the binding dynamics between the cyclophilin-voclosporin complex and calcineurin [3] [4].

X-ray crystallographic studies have revealed that this carbon length alteration profoundly affects how the cyclophilin-voclosporin complex binds to a composite surface of catalytic and regulatory subunits in calcineurin, specifically targeting the "latch region" [1] [2]. The enhanced binding affinity is attributed to superior van der Waals contacts between the modified side chain and cyclophilin A, with the E-isomer of voclosporin demonstrating a binding affinity of 15 nM compared to cyclosporine A's 20 nM [1] [5].

| Compound | Binding Affinity to Cyclophilin A (nM) | Calcineurin Inhibition Potency | Structural Modification |

|---|---|---|---|

| Cyclosporine A | 20 | 1.0 (reference) | MeBmt residue |

| E-Voclosporin | 15 | 2.5-fold higher | MePmt-E residue |

| Z-Voclosporin | 61 | 1.5-fold higher | MePmt-Z residue |

The potency enhancement resulting from this modification is substantial, with voclosporin demonstrating 2.5-fold greater calcineurin inhibition compared to cyclosporine A [6] [3]. This enhanced potency is achieved through structural changes in calcineurin induced by the modified side chain, which creates more effective enzyme inhibition at lower concentrations [1] [5].

The modification also shifts the primary metabolic site from amino acid-1 (the major site of cyclosporine metabolism) to amino acid-9, producing the IM9 metabolite rather than the AM1 metabolite characteristic of cyclosporine [3] [4]. This metabolic shift is crucial for reducing competitive antagonism, as IM9 is produced in significantly smaller amounts (16.7% of parent drug exposure) compared to AM1 production from cyclosporine [7] [8].

Impact of E/Z Isomerism on Immunosuppressive Potency

The E/Z isomerism of voclosporin represents a sophisticated structure-activity relationship that directly influences immunosuppressive efficacy and safety profiles. Voclosporin exists as two geometric isomers that differ in the orientation of the modified functional group at the amino acid-1 position [1] [9]. These isomers, designated as E-ISA247 (trans-voclosporin) and Z-ISA247 (cis-voclosporin), exhibit markedly different pharmacological properties [1] [10].

The E-isomer (trans-voclosporin) demonstrates superior immunosuppressive activity with a binding affinity of 15 nM to cyclophilin A, while the Z-isomer shows reduced affinity at 61 nM [1] [5]. This four-fold difference in binding affinity translates directly to enhanced immunosuppressive potency, with the E-isomer being significantly more effective at inhibiting T-cell activation and proliferation [1] [9].

| Isomer | Binding Affinity (nM) | Immunosuppressive Activity | Commercial Composition (%) | Toxicity Profile |

|---|---|---|---|---|

| E-Voclosporin (Trans) | 15 | Higher potency | 90-95 | Reduced toxicity |

| Z-Voclosporin (Cis) | 61 | Lower potency | 5-10 | Higher toxicity |

The commercial formulation of voclosporin is strategically designed as an enriched E-isomer mixture containing 90-95% of the E-isomer and 5-10% of the Z-isomer [10]. This composition is not arbitrary but represents a carefully optimized balance between efficacy and safety. The E-isomer cannot be used in pure form due to increased toxicity concerns, necessitating the inclusion of the Z-isomer to reduce overall toxicity while maintaining therapeutic efficacy [10] [12].

The mechanistic basis for the differential activity lies in the van der Waals interactions between the isomers and cyclophilin A. The E-isomer's superior binding is attributed to more favorable conformational arrangements that allow for optimal contact with the cyclophilin binding pocket [1] [5]. This enhanced binding translates to more effective formation of the ternary complex with calcineurin, resulting in superior immunosuppressive activity.

Early clinical development utilized virtually equal mixtures of both isomers (designated as ISA247), but contemporary formulations employ the more potent trans-isomer (LX211) in the optimized 90-95% E-isomer composition [9] [13]. This evolution in formulation design reflects the sophisticated understanding of how isomeric composition directly impacts therapeutic outcomes.

Rational Design Strategies for Reduced Off-Target Effects

The rational design approach for voclosporin exemplifies systematic medicinal chemistry aimed at reducing off-target effects while maintaining or enhancing therapeutic efficacy. The design strategy focused on addressing the narrow therapeutic window and significant adverse effect profile associated with traditional calcineurin inhibitors, particularly nephrotoxicity and metabolic complications [3] [14].

The primary design strategy involved metabolic site shifting to reduce the formation of toxic metabolites. By modifying the amino acid-1 position, the major site of metabolism was relocated from amino acid-1 to amino acid-9, fundamentally altering the metabolite profile [3] [8]. This shift produces the IM9 metabolite instead of the nephrotoxic AM1 metabolite characteristic of cyclosporine [7] [4].

| Parameter | Voclosporin | Cyclosporine A | Design Advantage |

|---|---|---|---|

| Primary Metabolite | IM9 | AM1 | Reduced nephrotoxicity |

| Metabolite Formation (% of parent) | 16.7 | 50+ | Lower metabolite burden |

| Metabolite Potency (% of parent) | 12.5 | 10 | Reduced competitive antagonism |

| Nephrotoxicity Threshold (ng/mL) | 30 | 20 | Wider therapeutic window |

The pharmacodynamic design strategy achieved concentration-dependent immunosuppression with improved therapeutic margins. Voclosporin demonstrates a CE50 of 50 ng/mL compared to cyclosporine's 200 ng/mL, allowing for effective immunosuppression at lower concentrations [15] [16]. The Hill coefficient of 1.3 indicates concentration-dependent effects, enabling predictable dose-response relationships without the need for therapeutic drug monitoring [15] [16].

Reduced off-target effects are achieved through several design elements:

Lower nephrotoxicity threshold: Voclosporin's nephrotoxicity threshold of 30 ng/mL is higher than the therapeutic trough concentrations of 10-20 ng/mL, providing a safety margin not available with cyclosporine [15] [16].

Improved metabolic profile: The drug demonstrates favorable lipid and glucose profiles compared to traditional calcineurin inhibitors, with reduced incidence of hyperlipidemia and diabetes [17] [16].

Predictable pharmacokinetics: The consistent pharmacokinetic-pharmacodynamic relationship eliminates the need for routine therapeutic drug monitoring, reducing the risk of under- or over-immunosuppression [3] [18].

Reduced drug-drug interactions: The altered metabolic profile results in fewer clinically significant interactions with cytochrome P450 substrates, although interactions with CYP3A4 inhibitors and inducers remain relevant [19] [20].

The structural modifications that enable these reduced off-target effects include the specific geometry of the E-isomer, which provides enhanced binding specificity to the target calcineurin complex while reducing interactions with off-target proteins [1] [5]. The optimized isomer ratio (90-95% E-isomer) represents a rational compromise between maximizing therapeutic efficacy and minimizing toxicity [10] [12].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

Lupkynis is indicated in combination with mycophenolate mofetil for the treatment of adult patients with active class III, IV or V (including mixed class III/V and IV/V) lupus nephritis (LN).

Treatment of Systemic Lupus Erythematosus (SLE)

Treatment of non-infectious uveitis

Livertox Summary

Drug Classes

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Voclosporin is eliminated in the urine and feces, with about 88% detected in the feces and about 2% detected in the urine.

The apparent volume of distribution of voclosporin is 2,154 L. Voclosporin distributes extensively into red blood cells; distribution between whole blood and plasma is dependent on concentration and temperature.

The mean apparent steady-state clearance of voclosporin is 63.6 L/h. Hepatic and renal impairment significantly reduce the clearance of voclosporin.

Metabolism Metabolites

Wikipedia

PYR-41

FDA Medication Guides

Voclosporin

CAPSULE;ORAL

AURINIA

01/22/2021

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Anders HJ, Saxena R, Zhao MH, Parodis I, Salmon JE, Mohan C: Lupus nephritis. Nat Rev Dis Primers. 2020 Jan 23;6(1):7. doi: 10.1038/s41572-019-0141-9. [PMID:31974366]

Schultz C: Voclosporin as a treatment for noninfectious uveitis. Ophthalmol Eye Dis. 2013 May 5;5:5-10. doi: 10.4137/OED.S7995. Print 2013. [PMID:23700374]

Ling SY, Huizinga RB, Mayo PR, Freitag DG, Aspeslet LJ, Foster RT: Pharmacokinetics of voclosporin in renal impairment and hepatic impairment. J Clin Pharmacol. 2013 Dec;53(12):1303-12. doi: 10.1002/jcph.166. Epub 2013 Oct 8. [PMID:23996158]

Aurinia Pharmaceuticals Press Release: FDA Approves Aurinia Pharmaceuticals Lupkynis

FDA Approved Products: LUPKYNIS (voclosporin) capsules, for oral use

Toronto Research Chemicals MSDS: Voclosporin

EMA Assessment Report: Luveniq (voclosporin) oral capsules

Aurinia Pharmaceuticals press release: Aurinia Completes Voclosporin Drug-Drug Interaction Study Demonstrating No Clinically Significant Interaction With Mycophenolate Mofetil